molecular formula C17H28N6O2S B2519508 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N,N-diisopropylacetamide CAS No. 1014094-68-8

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N,N-diisopropylacetamide

Cat. No. B2519508
CAS RN: 1014094-68-8
M. Wt: 380.51
InChI Key: ZUBSHPFTSKCBRR-UHFFFAOYSA-N
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Description

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N,N-diisopropylacetamide is a useful research compound. Its molecular formula is C17H28N6O2S and its molecular weight is 380.51. The purity is usually 95%.
BenchChem offers high-quality 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N,N-diisopropylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N,N-diisopropylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Potential

Studies have detailed the synthesis and assessment of innovative heterocycles incorporating a thiadiazole moiety, targeting insecticidal properties against specific pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). The exploration of pyrazole and 1,2,4-triazole derivatives highlights their strategic role in modern medicine due to chemical modification flexibility and significant pharmacological potential, suggesting their interaction with various biological targets (Fedotov et al., 2022).

The development of libraries of structurally diverse non-natural compounds for screening against a variety of biological targets leverages methodologies like oxidative carbon-hydrogen bond activation and click chemistry. This approach underscores the compound's role in advancing synthetic and medicinal chemistry (Zaware et al., 2011).

Coordination Complexes and Antioxidant Activity

Research into coordination complexes constructed from pyrazole-acetamide derivatives has illuminated their antioxidant activities. These studies examine the effects of hydrogen bonding on self-assembly processes, offering insights into the structural and functional versatility of such compounds (Chkirate et al., 2019).

Structural and Reactivity Studies

The synthesis, structural characterization, and reactivity studies of Schiff bases tethered with 1,2,4-triazole and pyrazole rings have been conducted. These investigations include antioxidant and α-glucosidase inhibitory activity assessments, demonstrating the compounds' potential in addressing oxidative stress and metabolic disorders (Pillai et al., 2019).

Antimicrobial and Antifungal Activities

New pyrazoline and pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. This line of research contributes to the development of novel antimicrobial agents capable of combating resistant strains of bacteria and fungi (Hassan, 2013).

properties

IUPAC Name

2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N,N-di(propan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O2S/c1-8-22-15(13-9-21(6)20-16(13)25-7)18-19-17(22)26-10-14(24)23(11(2)3)12(4)5/h9,11-12H,8,10H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBSHPFTSKCBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N(C(C)C)C(C)C)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N,N-diisopropylacetamide

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